2-Chloro-6-cyanobenzoic acid

Description

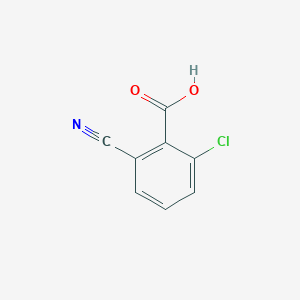

2-Chloro-6-cyanobenzoic acid (C₈H₄ClNO₂, molecular weight: 181.57 g/mol) is a benzoic acid derivative with chlorine and cyano substituents at the 2- and 6-positions of the aromatic ring. The electron-withdrawing nature of both groups enhances the compound’s acidity compared to unsubstituted benzoic acid. This compound is likely utilized in pharmaceutical intermediates, agrochemicals, or materials science due to its reactive functional groups .

Properties

IUPAC Name |

2-chloro-6-cyanobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2/c9-6-3-1-2-5(4-10)7(6)8(11)12/h1-3H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCEHFXCAPRMDQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-6-cyanobenzoic acid can be synthesized through several methods. One common approach involves the chlorination of 6-cyanobenzoic acid using thionyl chloride or phosphorus pentachloride as chlorinating agents . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Another method involves the nitration of 2-chlorobenzoic acid followed by reduction and subsequent cyanation . This multi-step process requires careful control of reaction conditions to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination processes using advanced reactors and continuous flow systems . These methods enhance efficiency and scalability, making the compound more accessible for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-cyanobenzoic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and solvents like ethanol or dimethylformamide.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

Scientific Research Applications

2-Chloro-6-cyanobenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-cyanobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The chlorine and cyano groups contribute to its reactivity and binding affinity, allowing it to modulate various biochemical pathways . Detailed studies on its mechanism of action are ongoing to fully elucidate its effects at the molecular level .

Comparison with Similar Compounds

Research Findings and Implications

- Crystallography: The planar structure of 2-chloro-6-fluorobenzoic acid suggests that the cyano analog may exhibit similar packing efficiency, favoring solid-state stability .

- Synthetic Utility: Unlike 2-acylaminobenzoic acids, the cyano group’s electronic profile may prevent unwanted cyclization, enabling direct amide formation .

- Safety Profiles: The nitro and mercapto derivatives pose higher risks than the cyano compound, emphasizing the need for tailored handling protocols .

Biological Activity

2-Chloro-6-cyanobenzoic acid (CCBA) is a benzoic acid derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of both a chlorine atom and a cyano group, which may influence its reactivity and interactions with biological systems. This article explores the biological activity of CCBA, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.

- Chemical Formula : CHClNO

- Molecular Weight : 182.57 g/mol

- Structure : The compound features a benzene ring substituted with a chlorine atom at the 2-position and a cyano group at the 6-position.

The biological activity of CCBA can be attributed to its ability to interact with various biomolecules. The chlorine and cyano groups are known to enhance the compound's reactivity, allowing it to participate in various chemical reactions that can affect biological pathways.

Cytotoxicity Studies

Cytotoxicity is a critical factor in evaluating the safety and efficacy of any potential therapeutic agent. The cytotoxic effects of CCBA have not been extensively documented; however, related compounds have shown varying levels of toxicity.

Table 1: Cytotoxicity Comparison of Benzoic Acid Derivatives

| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|

| Niclosamide | 4.63 | 1.96 | 0.43 |

| Compound 19 | 1.00 | 3.73 | 3.73 |

| Compound 21 | 1.00 | 4.73 | 4.73 |

| CCBA (Hypothetical) | TBD | TBD | TBD |

Note: EC50 indicates the concentration required for 50% inhibition of cell viability, while CC50 indicates the concentration that causes 50% cytotoxicity.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to CCBA:

- Antibacterial Activity : Some studies have reported that chlorinated benzoic acids exhibit antibacterial properties against various strains, including multidrug-resistant bacteria . While specific data on CCBA is limited, its structural characteristics suggest it may possess similar activities.

- Anti-biofilm Activity : Research indicates that certain benzoic acid derivatives can inhibit biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with chronic infections . The potential for CCBA to exhibit similar anti-biofilm properties warrants further investigation.

- Molecular Docking Studies : Computational studies have suggested that CCBA might interact favorably with viral proteins, indicating potential antiviral activity . These findings highlight the need for empirical studies to validate these predictions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-6-cyanobenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : A plausible synthesis route involves halogenation and cyanation of benzoic acid derivatives. For example, a Friedel-Crafts alkylation or electrophilic substitution could introduce the chloro and cyano groups. Reaction optimization should include temperature control (e.g., 80–120°C for nitrile formation) and catalyst selection (e.g., CuCN for cyanation). Monitoring via TLC or HPLC ensures intermediate purity .

Q. How can purity and structural integrity be validated during synthesis?

- Methodological Answer : Use a combination of techniques:

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity.

- Spectroscopy : FT-IR to confirm functional groups (C≡N stretch ~2200 cm⁻¹, carboxylic acid O-H ~2500–3000 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular mass (e.g., [M+H]+ for C₈H₅ClNO₂, expected m/z 182.0024) .

Q. What crystallographic methods are suitable for resolving the crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software for refinement. Key steps:

- Grow crystals via slow evaporation in polar solvents (e.g., ethanol/water).

- Collect data with Mo-Kα radiation (λ = 0.71073 Å).

- Refine using SHELXL for bond lengths/angles and ORTEP-3 for visualization .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model electronic properties:

- Calculate LUMO maps to identify electrophilic sites (e.g., chloro group).

- Simulate reaction pathways for cyano displacement using Gaussian or ORCA. Compare activation energies to experimental kinetics .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

- Methodological Answer :

- Scenario : Discrepancy in hydrogen bonding observed in SCXRD vs. IR.

- Resolution : Cross-validate using solid-state NMR to probe hydrogen bonding in crystalline vs. solution states. Re-examine crystal packing via Mercury software to assess intermolecular interactions .

Q. How can isotopic labeling (e.g., ¹³C or ¹⁵N) elucidate metabolic pathways in biological studies?

- Methodological Answer :

- Synthesize ¹³C-labeled this compound via K¹³CN in the cyanation step.

- Track metabolites using LC-MS/MS with selective reaction monitoring (SRM).

- Use software like Xcalibur for isotopic pattern analysis .

Q. What statistical approaches are critical for interpreting dose-response data in toxicity assays?

- Methodological Answer :

- Apply nonlinear regression (e.g., Hill equation) to model IC₅₀ values.

- Use ANOVA with post-hoc Tukey tests to compare treatment groups.

- Validate reproducibility via coefficient of variation (CV < 15%) across triplicates .

Data Reporting and Validation

Q. How should researchers handle conflicting solubility data in different solvents?

- Methodological Answer :

- Conduct systematic solubility tests (e.g., shake-flask method) in solvents of varying polarity (logP -0.5 to 4.0).

- Use Hansen solubility parameters to correlate solubility with solvent polarity. Report uncertainties via error bars in plots .

Q. What are best practices for archiving and sharing crystallographic data?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.